

AF 555 Fluorophore: A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	AF 555 NHS ester	
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Introduction

AF 555, a member of the Alexa Fluor family of fluorescent dyes, is a bright and photostable orange-fluorescent dye widely utilized in various life science applications. Its spectral characteristics, closely matching those of Cy3, make it an ideal candidate for experiments utilizing the 555 nm laser line. This guide provides an in-depth overview of the AF 555 fluorophore, including its core structure, spectral and photophysical properties, conjugation chemistry, and detailed protocols for its application in key experimental techniques.

Core Structure of AF 555

The precise chemical structure of AF 555 is a proprietary trade secret. However, scientific literature and comparative studies strongly indicate that AF 555 possesses a cyanine-based fluorophore core, structurally similar to Cy3. This core is sulfonated, which renders the dye negatively charged and hydrophilic, contributing to its excellent water solubility and reduced tendency for aggregation when conjugated to biomolecules. While two potential structures have been proposed, the consensus points towards a derivative of the Cy3 structure. This structural similarity allows for the use of optical filters and laser lines designed for Cy3 with AF 555.[1]

Physicochemical and Spectral Properties



AF 555 exhibits exceptional photostability and a high quantum yield, making it a robust fluorophore for demanding imaging applications.[2] Its fluorescence is also notably stable across a wide pH range (from approximately pH 4 to 10), which is advantageous for experiments involving varying buffer conditions.[3]

Quantitative Spectral Data

The key spectral and photophysical properties of the AF 555 fluorophore are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Maximum Excitation Wavelength (λex)	555 nm	[4]
Maximum Emission Wavelength (λem)	565 nm	[4]
Molar Extinction Coefficient (ε)	150,000 cm ⁻¹ M ⁻¹	[4]
Fluorescence Quantum Yield (Φ)	~0.1	[5]
Fluorescence Lifetime (τ)	~0.3 ns (free dye in aqueous solution)	[5]
Molecular Weight	~535 g/mol (for the free acid)	[4]

Conjugation Chemistry

AF 555 is commonly supplied as a reactive dye, primarily as an N-hydroxysuccinimidyl (NHS) ester or a maleimide derivative, for covalent labeling of biomolecules.

- Amine-Reactive NHS Ester: The NHS ester of AF 555 reacts efficiently with primary amines
 (-NH₂) found on proteins (e.g., the N-terminus and the side chain of lysine residues) and
 amine-modified oligonucleotides to form a stable amide bond.
- Thiol-Reactive Maleimide: The maleimide derivative of AF 555 specifically reacts with free sulfhydryl groups (-SH) on cysteine residues in proteins and thiol-modified oligonucleotides

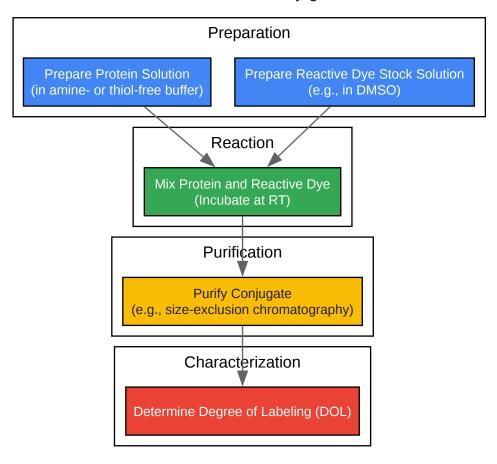


to form a stable thioether bond.

Logical Workflow for Biomolecule Conjugation

The following diagram illustrates the general workflow for conjugating AF 555 to a protein.





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Caption: General workflow for conjugating AF 555 to a protein.

Experimental Protocols Protein Labeling with AF 555 NHS Ester

This protocol provides a general method for labeling proteins with **AF 555 NHS ester**. The optimal dye-to-protein molar ratio should be determined empirically for each specific protein.



Materials:

- Protein to be labeled (in an amine-free buffer, e.g., PBS at pH 7.2-7.4)
- AF 555 NHS ester
- Anhydrous dimethyl sulfoxide (DMSO)
- 1 M Sodium Bicarbonate (pH 8.3-8.5)
- Purification column (e.g., Sephadex G-25)
- Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

- Prepare the Protein Solution:
 - Dissolve the protein in a suitable amine-free buffer at a concentration of 1-10 mg/mL.
 - If the protein buffer does not have a pH between 8.3 and 8.5, add a small volume of 1 M sodium bicarbonate to adjust the pH.
- Prepare the Dye Stock Solution:
 - Allow the vial of AF 555 NHS ester to warm to room temperature.
 - Prepare a 10 mg/mL stock solution of the reactive dye in anhydrous DMSO.
- Perform the Conjugation Reaction:
 - Add the reactive dye solution to the protein solution while gently stirring. A common starting point is a 10-fold molar excess of dye to protein.
 - Incubate the reaction for 1 hour at room temperature, protected from light.
- Purify the Conjugate:



- Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.
- Collect the fractions containing the brightly colored labeled protein.
- Determine the Degree of Labeling (DOL):
 - Measure the absorbance of the conjugate at 280 nm (for the protein) and 555 nm (for AF 555).
 - Calculate the protein concentration and the dye concentration using their respective extinction coefficients.
 - The DOL is the molar ratio of the dye to the protein.

Signaling Pathway for NHS Ester Conjugation

The following diagram illustrates the chemical reaction between an **AF 555 NHS ester** and a primary amine on a protein.

AF 555-NHS Ester

Protein-NH2
(Primary Amine)

AF 555-Protein Conjugate
(Amide Bond)

releases

NHS
(Leaving Group)

AF 555 NHS Ester Reaction with a Primary Amine

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Caption: Reaction of **AF 555 NHS ester** with a primary amine.



Immunofluorescence Staining of Adherent Cells

This protocol outlines a general procedure for immunofluorescence staining of adherent cells using an AF 555-conjugated secondary antibody.

Materials:

- Adherent cells grown on coverslips or in chamber slides
- Phosphate-buffered saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS for fixation
- 0.1% Triton X-100 in PBS for permeabilization
- Blocking buffer (e.g., 1% BSA in PBS)
- Primary antibody (unconjugated)
- AF 555-conjugated secondary antibody
- Mounting medium (with or without DAPI)

Procedure:

- · Cell Fixation:
 - Rinse the cells with PBS.
 - Fix the cells with 4% PFA for 15 minutes at room temperature.
 - Wash the cells three times with PBS.
- Permeabilization:
 - Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
 - Wash the cells three times with PBS.



· Blocking:

- Incubate the cells with blocking buffer for 1 hour at room temperature to reduce nonspecific antibody binding.
- Primary Antibody Incubation:
 - Dilute the primary antibody in blocking buffer to its recommended concentration.
 - Incubate the cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C.
 - Wash the cells three times with PBS.
- Secondary Antibody Incubation:
 - Dilute the AF 555-conjugated secondary antibody in blocking buffer.
 - Incubate the cells with the diluted secondary antibody for 1 hour at room temperature,
 protected from light.
 - Wash the cells three times with PBS, with the final washes in the dark.
- Mounting:
 - Mount the coverslips onto microscope slides using a drop of mounting medium.
 - Seal the edges of the coverslip with nail polish.
 - Allow the mounting medium to cure before imaging.

Experimental Workflow for Immunofluorescence

The following diagram depicts the key steps in an indirect immunofluorescence experiment.



Permeabilization (e.g., 4% PFA) Permeabilization (e.g., Triton X-100) Blocking (e.g., 1% BSA) Primary Antibody Incubation AF 555 Secondary Antibody Incubation

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Caption: Workflow for indirect immunofluorescence staining.

Conclusion

AF 555 is a versatile and high-performance fluorophore that offers researchers a reliable tool for a multitude of fluorescence-based applications. Its brightness, photostability, and well-characterized conjugation chemistry make it a valuable component in the toolkit of scientists and drug development professionals. The protocols and data presented in this guide provide a solid foundation for the successful implementation of AF 555 in various experimental contexts.



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